![molecular formula C14H15F3O10S B3161958 Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate CAS No. 874758-54-0](/img/structure/B3161958.png)
Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate
Overview
Description
Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate is a useful research compound. Its molecular formula is C14H15F3O10S and its molecular weight is 432.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
- ABTS/PP Decolorization Assay of Antioxidant Capacity : This review elucidates reaction pathways underlying ABTS-based assays for measuring antioxidant capacity. It highlights the complexity of reactions involving antioxidants and suggests the need for further research to understand the contributions of specific reactions to the overall antioxidant capacity (Ilyasov et al., 2020).
Biodegradation in Environmental Systems
- Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater : This review summarizes knowledge on the biodegradation and environmental fate of ETBE, highlighting microbial degradation pathways and the impact of co-contaminants on degradation efficiency. It underscores the importance of understanding microbial pathways for enhancing bioremediation strategies (Thornton et al., 2020).
Chemical Synthesis and Functionalization
- 1,2-Oxazines, 1,2-benzoxazines and Related Compounds : This chapter reviews synthetic approaches and the importance of oxazines and benzoxazines, derived from specific chemical precursors, highlighting their role as intermediates in the synthesis of various functional materials (Sainsbury, 1991).
Mechanisms of Chemical Reactions
- Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin : The review presents findings on the acidolysis mechanism of lignin model compounds, suggesting differences in reaction pathways depending on the structural features of the compound. This research has implications for understanding the chemical breakdown of complex organic polymers (Yokoyama, 2015).
properties
IUPAC Name |
ethyl 2-hydroxy-2-[6-(methoxymethoxy)-7-(trifluoromethylsulfonyloxy)-1,3-benzodioxol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O10S/c1-3-23-13(19)9(18)7-4-8(24-5-22-2)11(12-10(7)25-6-26-12)27-28(20,21)14(15,16)17/h4,9,18H,3,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRGLWANGWXCFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C2=C1OCO2)OS(=O)(=O)C(F)(F)F)OCOC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116323 | |
Record name | Ethyl α-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-1,3-benzodioxole-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874758-54-0 | |
Record name | Ethyl α-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-1,3-benzodioxole-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874758-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-1,3-benzodioxole-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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